molecular formula C17H26N2O2S B5875921 2-[(3-cyclohexylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide

2-[(3-cyclohexylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide

Cat. No.: B5875921
M. Wt: 322.5 g/mol
InChI Key: DIHWEKNGLBZENY-UHFFFAOYSA-N
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Description

2-[(3-cyclohexylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a thiophene ring substituted with various functional groups, making it a valuable molecule for research and industrial applications.

Preparation Methods

The synthesis of 2-[(3-cyclohexylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving a suitable precursor, such as a dicarbonyl compound and elemental sulfur.

    Introduction of Substituents: The ethyl and methyl groups are introduced onto the thiophene ring through alkylation reactions using appropriate alkyl halides.

    Amidation Reaction: The cyclohexylpropanoyl group is introduced through an amidation reaction, where the amine group of the thiophene derivative reacts with cyclohexylpropanoyl chloride under suitable conditions.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

2-[(3-cyclohexylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the thiophene ring. Common reagents include halides and amines.

    Hydrolysis: Hydrolysis of the amide group can be achieved using acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(3-cyclohexylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Biological Research: It is used as a tool compound to study various biological processes and pathways, particularly those involving thiophene derivatives.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(3-cyclohexylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

2-[(3-cyclohexylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide can be compared with other thiophene derivatives, such as:

    2-[(3-cyclohexylpropanoyl)amino]-4-methyl-5-ethyl-3-thiophenecarboxamide: Similar structure but with different positions of the ethyl and methyl groups.

    2-[(3-cyclohexylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate: Similar structure but with an ester group instead of an amide group.

    2-[(3-cyclohexylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenesulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(3-cyclohexylpropanoylamino)-4-ethyl-5-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2S/c1-3-13-11(2)22-17(15(13)16(18)21)19-14(20)10-9-12-7-5-4-6-8-12/h12H,3-10H2,1-2H3,(H2,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHWEKNGLBZENY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)N)NC(=O)CCC2CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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